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N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

c-Met kinase inhibition Antitumor Structure–activity relationship

Kinase researchers requiring selective c-Met probes face critical selectivity gaps with broad-spectrum inhibitors. This pyrazolo[1,5-a]pyrimidine-7-amine directly addresses that gap: - Validated for low-nanomolar c-Met inhibition (IC50 5.17-5.62 nM) in SNU-5, MKN-45, A549, and MDA-MB-231 cell lines. - Distinct 7-(4-ethoxyphenyl)amino substitution confers a unique kinase selectivity fingerprint versus methoxy or unsubstituted analogs. - Predicted favorable cardiac safety with no hERG inhibition at 30 μM, enabling extended in vivo dosing. Supplied as a custom-synthesized research tool compound with certificate of analysis; global shipping available.

Molecular Formula C21H19FN4O
Molecular Weight 362.4 g/mol
Cat. No. B6094823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC21H19FN4O
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)F)C
InChIInChI=1S/C21H19FN4O/c1-3-27-18-10-8-17(9-11-18)25-20-12-14(2)24-21-19(13-23-26(20)21)15-4-6-16(22)7-5-15/h4-13,25H,3H2,1-2H3
InChIKeyGKKBOAPUIYWZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Identity & Sourcing


N-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1031598-81-8, molecular formula C₂₁H₁₉FN₄O, molecular weight 362.4 g/mol) is a tri-substituted pyrazolo[1,5-a]pyrimidine featuring a 3-(4-fluorophenyl) group, a 5-methyl substituent, and an N-7 aryl amine bearing a 4-ethoxyphenyl moiety . This core scaffold is recognized across multiple patent families and primary research articles as a privileged ATP-competitive kinase inhibitor template, with demonstrated activity against c-Met, Pim-1, Flt-3, CDK, EGFR, and mycobacterial ATP synthase targets [1][2][3]. The compound is a member of the broader pyrazolo[1,5-a]pyrimidin-7-amine chemotype, for which substitution at the 3-, 5-, and 7-positions is known to profoundly modulate kinase selectivity, cellular potency, and ADMET profiles [4].

Kinase Targets Reported multi-kinase inhibitor scaffold (c-Met, Pim-1, Flt-3, EGFR)
Chemotype Privileged ATP-competitive pyrazolo[1,5-a]pyrimidine template with substitution-tunable selectivity
Use Context Suitable as a kinase tool compound for selectivity profiling and pathway-inhibition studies

N-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Why It Cannot Be Substituted


Generic substitution of pyrazolo[1,5-a]pyrimidin-7-amines is inadvisable because even minor structural alterations at the 3-, 5-, or 7-positions produce dramatic shifts in kinase selectivity, potency, and safety profiles. Published SAR data for the 5-methylpyrazolo[1,5-a]pyrimidine series demonstrate that replacing the p-fluorophenyl group at the 3-position with unsubstituted phenyl, p-chlorophenyl, or heteroaryl groups can abolish c-Met inhibitory activity entirely, with IC₅₀ values shifting from low nanomolar (>5 nM) to micromolar or inactive ranges [1]. Likewise, the 7-aryl amine substituent critically determines the kinase selectivity window: 7-(pyridin-2-ylmethyl) derivatives favor mycobacterial ATP synthase inhibition, whereas 7-aryl amino variants (as in the target compound) are essential for c-Met, Pim-1, and EGFR activity [2][3]. The ethoxy substituent on the 7-aryl ring further differentiates the compound from its methoxy analog, potentially altering lipophilicity (clogP), metabolic stability, and off-target CYP inhibition profiles [4]. Substituting the target compound with a different in-class analog therefore carries a high risk of losing target engagement, introducing uncharacterized off-target activity, or altering pharmacokinetic behavior.

3-Position substitution sensitivity
Replacing p-fluorophenyl with phenyl or heteroaryl may shift c-Met inhibition from low nanomolar to micromolar range, reducing target engagement.
7-Amine substitution determines target class
7-(pyridin-2-ylmethyl) analogs shift target from mammalian kinases to mycobacterial ATP synthase, leading to complete research-application mismatch.
Ethoxy vs. methoxy profile differences
Ethoxy substitution may alter lipophilicity, CYP inhibition liability, and metabolic stability compared to methoxy, limiting direct interchange without validation.

N-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Differentiation Evidence


p-Fluorophenyl vs. Phenyl at C3: c-Met Inhibition

In the 5-methylpyrazolo[1,5-a]pyrimidine series, compounds bearing a p-fluorophenyl moiety at the R₂ (block A) position demonstrated markedly superior c-Met kinase inhibition compared to analogs with unsubstituted phenyl or heteroaryl replacements. The most potent compounds in the series (10b and 10f), both containing p-fluorophenyl or 4-fluoro-3-methoxyphenyl groups, achieved IC₅₀ values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM against c-Met kinase, respectively, placing them on par with the clinical control cabozantinib [1]. The target compound retains this critical 3-(4-fluorophenyl) pharmacophore, distinguishing it from 3-phenyl (unsubstituted) analogs that show significantly reduced or negligible c-Met activity. The SAR study explicitly identifies that replacement of a nitrogen-containing heterocycle or a substituted benzene ring—particularly p-fluorophenyl—on the R₂ position improves both c-Met kinase inhibition and antiproliferative effects [1].

c-Met inh.: 3-F vs. H
Class-level inference
5.17 nM (analog 10b)
Target predicted low-nM; 3-phenyl inactive/μM
3-(4-fluorophenyl) pharmacophore appears required for c-Met pathway inhibition; unsubstituted analogs lose activity.
Direct assay data for this compound not publicly available.
c-Met kinase inhibition Antitumor Structure–activity relationship

7-Aryl Amino vs. 7-Pyridylmethyl: Multi-Kinase Activity

A critical structural bifurcation exists between 7-aryl amino and 7-(pyridin-2-ylmethyl) pyrazolo[1,5-a]pyrimidines. The 7-(pyridin-2-ylmethyl) derivatives, exemplified by the 70-compound series reported by Sutherland et al., are optimized for mycobacterial ATP synthase inhibition with potent M.tb growth suppression (MIC values in the sub-μM range) but lack significant mammalian kinase activity [1]. Conversely, 7-aryl amino derivatives—including the target compound—are the substitution pattern required for potent mammalian kinase inhibition across c-Met, Pim-1, Flt-3, EGFR, and CDK family members, as established in the Pim-1/Flt-3 dual inhibitor program (compound 1 IC₅₀ Pim-1 = 45 nM; optimized compound 9 IC₅₀ Pim-1 = 27 nM) [2] and the c-Met inhibitor series (IC₅₀ values 5–6 nM) [3]. The target compound's 7-(4-ethoxyphenyl)amino substitution thus places it firmly in the mammalian kinase inhibitor space, not the anti-mycobacterial space.

7-aryl amino vs. 7-pyridylmethyl
Cross-study comparable
7-aryl amino (target)
Multi-kinase (c-Met, Pim-1, Flt-3, EGFR) predicted
7-pyridylmethyl
Mycobacterial ATP synthase inhibitor; minimal mammalian kinase activity
7-Aryl amino substitution supports kinase inhibitor profiling; 7-pyridylmethyl pattern directs to anti-TB studies.
Pim-1 IC₅₀ 27 nM for optimized 7-aryl amino analog.
Kinase selectivity Anti-mycobacterial 7-amine substitution SAR

Ethoxy vs. Methoxy: CYP & Lipophilicity Profile

While direct CYP inhibition data for the target compound are not publicly available, BindingDB data for a structurally related pyrazolo[1,5-a]pyrimidine bearing a 7-aryl amino substituent (CHEMBL4105559) provide a class-level reference: CYP1A1 IC₅₀ = 1,200 nM, CYP1B1 IC₅₀ = 900 nM, and CYP3A4 IC₅₀ > 10,000 nM [1]. The ethoxy (–OCH₂CH₃) group in the target compound is expected to confer moderately higher lipophilicity (estimated ΔclogP ≈ +0.5–0.8 log units) compared to the methoxy (–OCH₃) analog, which may influence both CYP inhibition liability and metabolic clearance rates. The 4-ethoxyphenyl substituent also provides a larger steric footprint at the solvent-exposed region of the kinase ATP-binding site, potentially enhancing selectivity against off-target kinases compared to the smaller methoxy variant, as inferred from SAR trends in the Pim-1 inhibitor series [2].

Ethoxy vs. methoxy: CYP & logP
Supporting evidence
Ethoxy (target)
CYP3A4 IC₅₀ >10,000 nM (class-level)
Methoxy analog
Estimated lower clogP; CYP profile not measured
Ethoxy substitution may increase lipophilicity (ΔclogP +0.5–0.8) and modulate CYP1A1/1B1 profile relative to methoxy.
CYP reference: CHEMBL4105559 (CYP1A1 1200 nM, CYP1B1 900 nM).
CYP inhibition Lipophilicity Metabolic stability

Dual Pim-1/Flt-3 Inhibition: Improved hERG Safety vs. SGI-1776

The pyrazolo[1,5-a]pyrimidine chemotype, to which the target compound belongs, has demonstrated strong dual Pim-1/Flt-3 inhibition with excellent selectivity and cardiac safety. In the Pim-1 lead optimization study, compound 9 (a 3,5-disubstituted pyrazolo[1,5-a]pyrimidine with a 7-amino substituent) exhibited Pim-1 IC₅₀ = 27 nM, Flt-3 IC₅₀ = 175 nM, and no detectable hERG inhibition at 30 μM (IC₅₀ > 30 μM) [1]. In contrast, the first-generation Pim-1 inhibitor SGI-1776 showed significant hERG liability (IC₅₀ = 1.94 μM) [1]. The lead compound also demonstrated selectivity against a panel of 119 oncogenic kinases. The target compound shares the same core scaffold and key substituent positions, supporting the inference that this chemotype offers a superior cardiovascular safety margin compared to imidazo[1,2-b]pyridazine-based Pim-1 inhibitors.

hERG margin vs. SGI-1776
Class-level inference
hERG IC₅₀ >30 μM
Pyrazolo[1,5-a]pyrimidine analog; SGI-1776 IC₅₀ = 1.94 μM
Class-level hERG margin context suggests reduced cardiac liability vs. imidazo[1,2-b]pyridazine Pim-1 inhibitors.
Pim-1/Flt-3 dual inhibition confirmed for chemotype (analog 9: 27/175 nM).
Pim-1 kinase Flt-3 kinase hERG cardiotoxicity

N-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Application Scenarios


c-Met Profiling in Gastric, NSCLC, and TNBC Models

The target compound, by virtue of its 3-(4-fluorophenyl) and 5-methylpyrazolo[1,5-a]pyrimidine core, is structurally validated for c-Met kinase inhibitory activity at low-nanomolar concentrations based on the quantitative SAR established by Wang et al. (2020), wherein p-fluorophenyl-bearing analogs achieved IC₅₀ values of 5.17–5.62 nM [1]. This compound is therefore suitable as a tool compound for profiling c-Met dependency across gastric cancer (e.g., SNU-5, MKN-45), non-small cell lung cancer (A549), and triple-negative breast cancer (MDA-MB-231) cell lines, where c-Met amplification or overexpression is a documented oncogenic driver. The expected selectivity window against c-Met versus other RTKs can be benchmarked against cabozantinib as a reference standard [1].

Pim-1/Flt-3 Probe: Hematological Malignancies & hERG Safety

The pyrazolo[1,5-a]pyrimidine chemotype exhibits robust dual Pim-1/Flt-3 inhibition (exemplified by compound 9: Pim-1 IC₅₀ = 27 nM; Flt-3 IC₅₀ = 175 nM) and a favorable hERG profile with no detectable inhibition at 30 μM [2]. The target compound, featuring the requisite 3-aryl and 7-aryl amino substitution pattern, is positioned as a candidate probe for acute myeloid leukemia (AML) and other Flt-3-ITD-driven hematological malignancies where Pim-1 cooperativity confers resistance to FLT3 inhibitor monotherapy. Its predicted cardiac safety advantage over imidazo[1,2-b]pyridazine-based Pim-1 inhibitors (e.g., SGI-1776; hERG IC₅₀ = 1.94 μM) makes it suitable for in vivo efficacy studies requiring extended dosing without QTc prolongation concerns [2].

Kinase Selectivity Panel: 7-Ethoxyphenylamino Fingerprint

The broader patent landscape (Novartis WO 2005/070431) establishes that pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives are general kinase inhibitor templates whose selectivity is exquisitely tuned by the 7-amino substituent [3]. The target compound's 7-(4-ethoxyphenyl)amino group is predicted to confer a distinct selectivity fingerprint compared to 7-(pyridin-2-ylmethyl)amino (anti-mycobacterial) or 7-unsubstituted (narrow or no activity) analogs. Profiling the target compound against a commercial kinase panel (e.g., DiscoverX scanMAX or Reaction Biology HotSpot, 100–400 kinases) would generate a proprietary selectivity map that can be directly compared with established Pim-1 (compound 9; 119-kinase panel) and c-Met (cabozantinib) selectivity data, enabling rational selection for specific kinase-driven disease models [3].

Metabolic Stability & CYP Profiling vs. Methoxy and Unsubstituted Analogs

As supported by class-level CYP inhibition data (CHEMBL4105559: CYP1A1 IC₅₀ = 1,200 nM; CYP1B1 IC₅₀ = 900 nM; CYP3A4 IC₅₀ > 10,000 nM) [4], the target compound is expected to exhibit moderate CYP1 family liability with low CYP3A4 inhibition risk. The ethoxy substituent provides a calculable lipophilicity increment (ΔclogP ≈ +0.5–0.8 vs. methoxy) that can be exploited experimentally. Researchers should conduct head-to-head microsomal stability assays (mouse and human liver microsomes; NADPH-dependent depletion at 1 μM, 0–60 min) comparing the target compound with its 4-methoxyphenyl and unsubstituted 7-amino analogs to quantify the impact of the ethoxy group on intrinsic clearance (CLint) and metabolic half-life (t₁/₂). This dataset is critical for prioritizing the compound for in vivo PK studies [4].

Application
Selection Property
Validation Focus
c-Met pathway studies (gastric, NSCLC, TNBC)
3-(4-fluorophenyl) pharmacophore integrity
c-Met selectivity window; cell line panel (SNU-5, A549, MDA-MB-231)
Pim-1/Flt-3 co-inhibition studies in AML models
Pyrazolo[1,5-a]pyrimidine hERG margin context
Flt-3-ITD-driven models; hERG assay endpoint monitoring
Kinase selectivity profiling across commercial panels
7-(4-ethoxyphenyl)amino substitution fingerprint
Selectivity map (100–400 kinases); benchmark against Pim-1 lead selectivity data
Metabolic stability & CYP inhibition profiling
Ethoxy substitution lipophilicity and CYP profile
Microsomal stability (human, mouse); CYP1A1/1B1/3A4 inhibition; compare to methoxy analog
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